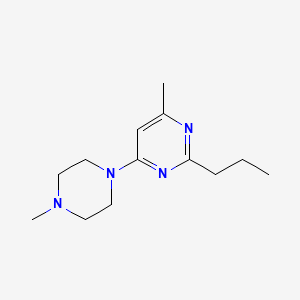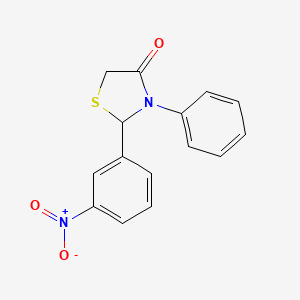![molecular formula C19H11N3O8 B4962330 2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the glutamate receptor, which plays a crucial role in the central nervous system.
作用機序
DNQX acts as a competitive antagonist of the glutamate receptor, specifically the AMPA and kainate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter involved in synaptic transmission. This results in the inhibition of excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
DNQX has been shown to have several biochemical and physiological effects. It has been shown to inhibit synaptic transmission in the central nervous system, leading to a reduction in neuronal excitability. DNQX has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DNQX has several advantages as a research tool. It is a potent antagonist of the glutamate receptor, which makes it useful for studying the role of glutamate receptors in the central nervous system. DNQX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, DNQX also has limitations, including its potential toxicity and off-target effects.
将来の方向性
There are several future directions for research involving DNQX. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DNQX has been shown to have neuroprotective effects, which may be useful in preventing or slowing the progression of these diseases. Additionally, DNQX may have potential applications in the treatment of epilepsy, as it has been shown to inhibit neuronal excitability. Further research is needed to fully understand the potential applications of DNQX in these fields.
合成法
The synthesis of DNQX involves several steps, including the condensation of 2,4-dinitrophenol and 4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization.
科学的研究の応用
DNQX has been extensively studied for its potential applications in various scientific fields. It is commonly used as a research tool to study the role of glutamate receptors in the central nervous system. DNQX has been shown to block the activity of AMPA and kainate receptors, which are important for synaptic transmission and plasticity.
特性
IUPAC Name |
2-(2,4-dinitrophenoxy)-4-methoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O8/c1-29-15-7-5-10-3-2-4-12-16(10)17(15)19(24)20(18(12)23)30-14-8-6-11(21(25)26)9-13(14)22(27)28/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCACAIWGAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC=C3C(=O)N(C2=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)